2-(Diethoxymethyl)furo[3,2-b]pyridine
Description
2-(Diethoxymethyl)furo[3,2-b]pyridine is a heterocyclic compound featuring a fused furan-pyridine core with a diethoxymethyl substituent at the 2-position. The furo[3,2-b]pyridine scaffold arises from the fusion of a pyridine ring (electron-deficient) and a furan ring (electron-excessive), resulting in a planar aromatic system with unique electronic properties . For example, 2-substituted furo[3,2-b]pyridines are typically synthesized via Pd/C-Cu catalyzed C–C coupling followed by C–O cyclization under ultrasound irradiation , or through sodium hydride-mediated reduction and dehydration of carboxyl precursors . The diethoxymethyl group at the 2-position likely enhances lipophilicity and stability compared to simpler substituents like hydroxymethyl .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(diethoxymethyl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C12H15NO3/c1-3-14-12(15-4-2)11-8-9-10(16-11)6-5-7-13-9/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
CIUVZLBUMAXFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=C(O1)C=CC=N2)OCC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of furo[3,2-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the compound have shown enhanced interactions with DNA and specific cancer-associated proteins, leading to increased efficacy in targeting cancer cells. Preliminary studies have demonstrated that these compounds can inhibit the proliferation of tumor cells, making them promising candidates for further development in cancer therapeutics .
2. Anti-inflammatory Effects
Similar compounds have been studied for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions. The anti-inflammatory properties are attributed to the compound's ability to modulate immune responses .
3. Neuropharmacological Studies
Research involving furo[3,2-b]pyridine derivatives has shown effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety. The ability of these compounds to interact with neurotransmitter receptors positions them as potential candidates for developing new neuropharmacological agents .
Organic Synthesis Applications
1. Versatile Synthetic Intermediates
2-(Diethoxymethyl)furo[3,2-b]pyridine serves as a valuable substrate in organic synthesis. It can undergo various chemical transformations including cross-coupling reactions, cycloadditions, and nucleophilic substitutions. These reactions are facilitated by catalysts such as palladium and copper, allowing for the efficient synthesis of more complex organic molecules .
2. Development of New Drug Candidates
The unique structure of this compound allows it to serve as a scaffold for developing new drug candidates. Its ability to form derivatives with enhanced biological activity makes it a focus of research in drug discovery programs aimed at treating various diseases .
Material Science Applications
1. Polymer Chemistry
The compound has potential applications in polymer science due to its ability to participate in polymerization reactions. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .
2. Functional Materials
Research is ongoing into the use of this compound in creating functional materials for electronic applications. Its unique electronic properties may be exploited in the development of organic semiconductors or photovoltaic devices .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential therapeutic effects in chronic inflammation models. |
| Study C | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Bulky substituents like triisopropylsilyl achieve higher yields (90%) due to reduced steric hindrance in coupling reactions , whereas acetylphenyl groups yield less (54%).
- Electronic Effects: The diethoxymethyl group, with its electron-donating ether moieties, may improve solubility in non-polar environments compared to polar substituents like hydroxymethyl .
Comparison with 3,5-Disubstituted Furo[3,2-b]pyridines
Substituent positioning significantly impacts biological target selectivity. For instance:
- 3,5-Disubstituted Derivatives : Compounds like MU1210 (CLK1/2/4 inhibitor) and MU135 (HIPK2 inhibitor) exhibit high kinase selectivity due to optimized interactions with ATP-binding pockets . These derivatives often require chemoselective couplings at the 3- and 5-positions, contrasting with 2-substituted analogs .
- 2-Substituted Derivatives: While 2-substituted compounds (e.g., 4-morpholinophenyl) show anticancer activity , they lack the kinase selectivity of 3,5-disubstituted variants, underscoring the importance of substitution patterns .
Comparison with Benzo-Fused Analogs
Benzo-fused derivatives expand the scaffold’s applications:
- Benzo[b]furo[3,2-b]pyridines: Compounds like 8-bromo-4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine are synthesized via Vilsmeier reactions, enabling formyl group introduction for further functionalization . These derivatives exhibit distinct reactivity compared to non-fused analogs.
- Benzo[4,5]furo[3,2-b]pyridines: Derivatives such as compound 8 (terpyridine-skeleton) act as non-intercalative topoisomerase inhibitors, highlighting the role of extended aromatic systems in DNA-targeted therapies .
Pharmacological and Chemical Property Trends
- Metabolic Stability : Ether groups (as in diethoxymethyl) resist hydrolysis better than esters or amides, suggesting enhanced in vivo stability .
- Biological Targets : While 2-substituted derivatives often target cancer pathways , 3,5-disubstituted analogs achieve kinase selectivity , and benzo-fused derivatives modulate DNA topology .
Preparation Methods
Two-Step Synthesis via Acetal Protection
A prominent method involves the formation of the furopyridine core followed by diethoxymethyl group introduction. In one approach, ethyl 4,4-diethoxy-3-oxobutanoate serves as a key intermediate. Reacting this with 3-pyridyl azide under basic conditions (K₂CO₃, DMSO, 40–50°C) yields ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, which undergoes cyclization to form the furopyridine skeleton.
Key Data:
This method highlights the utility of diethyl acetals in protecting aldehyde intermediates, enabling efficient cyclization.
Transition Metal-Catalyzed Coupling
Palladium-Copper Mediated Reactions
Pd/Cu-catalyzed coupling of halogenated pyridines with acetylene derivatives is a robust route. For example, 2-hydroxy pyridine reacts with trimethylsilyl-protected acetylenes in the presence of Pd(OAc)₂ (1 mol%), CuI (2 mol%), and PPh₃ (2 mol%) in THF/n-BuNH₂ at 35–39°C. Subsequent deprotection and cyclization yield the furopyridine core, with diethoxymethylation achieved via acid-catalyzed alkoxylation.
Key Data:
Functional Group Interconversion
Aldehyde Protection-Deprotection
The diethoxymethyl group is introduced by protecting a formyl intermediate with triethyl orthoformate in acidic conditions. For instance, furo[3,2-b]pyridine-5-carbaldehyde treated with triethyl orthoformate and p-TsOH in ethanol yields 2-(diethoxymethyl)furo[3,2-b]pyridine.
Key Data:
Comparative Analysis of Methods
Efficiency and Scalability
Reaction Optimization Challenges
-
Side Reactions : Over-alkoxylation or ring-opening observed under prolonged acidic conditions.
-
Catalyst Deactivation : Pd/Cu systems sensitive to oxygen and moisture, necessitating inert atmospheres.
Emerging Methodologies
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Diethoxymethyl)furo[3,2-b]pyridine and its derivatives?
- Methodological Answer : The synthesis typically involves:
-
Pd/C-Cu Catalysis : A one-pot approach under ultrasound irradiation using 3-chloro-2-hydroxypyridine and terminal alkynes. This method achieves C-C coupling followed by C-O bond formation, yielding 2-substituted derivatives with cytotoxic potential .
-
Copper(I) Acetylide Substitution : Substitution of aryl halides with copper(I) acetylides provides a high-yield route to aromatic acetylenes, enabling cyclization to form furo[3,2-b]pyridine frameworks .
-
Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) while maintaining yields, as demonstrated in the synthesis of methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate derivatives .
- Data Table :
Q. How are furo[3,2-b]pyridine derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm regiochemistry and substituent positions .
- Mass Spectrometry (LRMS/ESI) : Molecular ion peaks (e.g., m/z 238.1 for 1-(4-(furo[3,2-b]pyridin-2-yl)phenyl)ethanone) validate molecular weights .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems, as shown for spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of furo[3,2-b]pyridine derivatives?
- Methodological Answer :
-
Substituent Optimization :
-
Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves antimicrobial activity .
-
Arylpiperazine appendages (e.g., 4-(1-piperazinyl) groups) enhance serotonin receptor affinity, as seen in antipsychotic agents .
-
Scaffold Hybridization : Combining furo[3,2-b]pyridine with benzo[4,5]furo cores yields dual topoisomerase I/II inhibitors (e.g., compound 8 with IC₅₀ < 1 µM) .
Q. What strategies resolve contradictions in bioactivity data between structurally similar derivatives?
- Methodological Answer :
- Receptor Profiling : Compare binding affinities across related targets (e.g., CLK vs. Hedgehog pathway proteins) to identify selectivity drivers. For instance, furo[3,2-b]pyridine derivatives show >100-fold selectivity for CLK over DYRK kinases .
- Metabolic Stability Assays : Assess pharmacokinetic parameters (e.g., liver microsome stability) to distinguish intrinsic activity from bioavailability effects. Methoxy-substituted analogs of compound 8 exhibit improved metabolic stability (t₁/₂ > 120 min) compared to hydroxylated versions .
Q. How can green chemistry principles be applied to synthesize furo[3,2-b]pyridine derivatives?
- Methodological Answer :
- Electrocatalytic Multicomponent Synthesis : Utilizes ethanol/water solvents and room-temperature conditions to assemble spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds without column chromatography, achieving 73–82% yields .
- Solvent-Free Microwave Reactions : Reduces hazardous waste, as demonstrated in the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate .
Q. What safety protocols are critical when handling furo[3,2-b]pyridine intermediates?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
